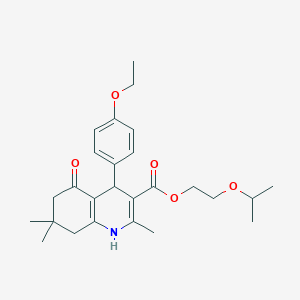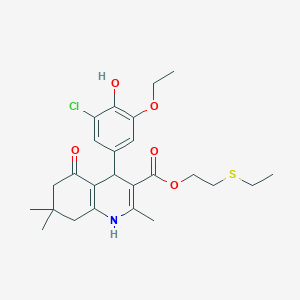
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a propan-2-yloxyethyl ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid group of the quinoline derivative reacts with an alcohol (propan-2-yloxyethanol) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the ethoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinoline core. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, quinoline derivatives are known for their antimicrobial and antimalarial activities. This compound may be studied for its potential biological activities, including its ability to inhibit the growth of bacteria and parasites.
Medicine
In medicine, quinoline derivatives are used as therapeutic agents for various diseases. This compound may be investigated for its potential as a drug candidate for the treatment of infectious diseases, cancer, and neurological disorders.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely to involve interactions with various molecular targets, including enzymes and receptors. The quinoline core can interact with DNA and proteins, leading to the inhibition of key biological processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the ester group may facilitate its metabolic stability.
類似化合物との比較
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-(Propan-2-yloxy)ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group may enhance its lipophilicity and biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
2-propan-2-yloxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-7-30-19-10-8-18(9-11-19)23-22(25(29)32-13-12-31-16(2)3)17(4)27-20-14-26(5,6)15-21(28)24(20)23/h8-11,16,23,27H,7,12-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLQMQUOQGFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B5044062.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5044067.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5044070.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(5-methyl-2-furyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5044078.png)
![1-[(4-bromophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5044086.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5044095.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5044098.png)

![2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene](/img/structure/B5044105.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5044116.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-methylpropanamide](/img/structure/B5044121.png)
amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B5044126.png)
![1-(2-chloro-4-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5044132.png)
![N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B5044151.png)
